PTH-(1-34) (rat)

Description

Historical Context of PTH-(1-34) Research in Rat Models

The investigation into the skeletal effects of PTH-(1-34) using rat models began decades ago. Early studies in the 1980s, such as those by Hock et al. (1988) ualberta.canih.gov, utilized ovariectomized (OVX) and orchidectomized (ORCHX) rats to demonstrate that PTH-(1-34) could increase bone mass. Crucially, these studies revealed that this anabolic effect was independent of gonadal hormones, highlighting PTH's direct influence on bone cells ualberta.canih.gov.

A significant advancement in understanding PTH's action came from studies in rats that differentiated between the outcomes of continuous versus intermittent administration. Research established that while continuous exposure to PTH could lead to catabolic effects, intermittent administration was key to eliciting anabolic responses, promoting bone formation without a proportional increase in bone resorption—a phenomenon often referred to as the "anabolic window" nih.govnih.govplos.orgresearchgate.net. The development of OVX rat models became a cornerstone for investigating osteoporosis, a condition characterized by bone loss, and these models were extensively used to evaluate the efficacy of PTH-(1-34) in restoring bone mass and improving bone quality ualberta.canih.govelifesciences.orgtandfonline.comresearchgate.netualberta.caresearchgate.net. Furthermore, research in the late 1990s and early 2000s began to explore PTH-(1-34)'s potential in enhancing fracture healing and improving the integration of orthopedic implants, utilizing various rat fracture and implantation models nih.govnih.govelifesciences.orgnih.govcapes.gov.brd-nb.infoactaorthop.org.

Significance of PTH-(1-34) (rat) in Preclinical Investigations of Bone Biology

Preclinical studies in rats have been indispensable in establishing the multifaceted significance of PTH-(1-34) in bone biology. Its primary contribution lies in its potent anabolic effects on bone tissue.

Stimulation of Bone Formation and Mass: PTH-(1-34) consistently demonstrates an ability to increase bone formation, leading to enhanced bone mineral density (BMD), increased bone volume, and improved bone architecture. Studies in OVX rats, a model mimicking postmenopausal osteoporosis, have repeatedly shown that PTH-(1-34) treatment can counteract bone loss, increase trabecular bone volume fraction (BV/TV), cortical bone volume fraction (Ct.BV/TV), and cortical thickness (Ct.Th) ualberta.canih.govelifesciences.orgresearchgate.netualberta.caresearchgate.netelifesciences.org. It activates osteoblasts and can stimulate quiescent bone lining cells, contributing to net bone gain nih.govresearchgate.net.

Enhancement of Fracture Healing and Tissue Regeneration: The role of PTH-(1-34) in skeletal repair has also been extensively investigated in rat models. Research indicates that PTH-(1-34) significantly promotes fracture healing by increasing callus formation, improving the mechanical strength of the healing bone, and enhancing union rates, particularly in challenging scenarios like refractory fractures nih.govnih.govelifesciences.orgnih.govcapes.gov.brd-nb.info. Its ability to stimulate new bone formation in bone chambers and around implants further highlights its potential in regenerative medicine and improving osseointegration nih.govnih.govelifesciences.orgactaorthop.org.

Mechanistic Insights into Bone Remodeling: Rat models have been crucial for understanding the cellular and molecular mechanisms by which PTH-(1-34) exerts its effects. Studies have elucidated its impact on osteoblast proliferation, differentiation, and matrix synthesis, as well as its complex interactions with osteoclasts nih.govnih.govplos.orgelifesciences.orgfrontiersin.org. The intermittent administration pattern has been shown to preferentially stimulate bone formation, leading to increased osteoblast surface and mineral apposition rates, thereby shifting the balance towards bone anabolism nih.govnih.govresearchgate.netresearchgate.net.

Data from Preclinical Studies: The profound effects of PTH-(1-34) on bone formation are vividly illustrated in studies using bone chambers. In a study examining regenerating bone in rats, the cancellous bone density within titanium bone chambers was dramatically influenced by PTH-(1-34) treatment compared to controls.

| Time Point | Control Group Cancellous Density (%) | PTH-(1-34) Treated Group Cancellous Density (%) |

| 2 weeks | 24 | 48 |

| 4 weeks | 11 | 60 |

| 6 weeks | 11 | 73 |

*Data adapted from Skripitz et al. (2000) actaorthop.org.

These findings demonstrate a substantial increase in the formation of dense bone trabeculae within the chambers of PTH-(1-34) treated animals over time, suggesting a potent osteogenic stimulus actaorthop.org. Such quantitative data from rat models has been fundamental in validating the anabolic potential of PTH-(1-34) and informing its clinical applications.

Compound Names:

Parathyroid Hormone (PTH)

PTH-(1-34) (rat)

Properties

Molecular Formula |

C180H291N55O48S2 |

|---|---|

Molecular Weight |

4058 g/mol |

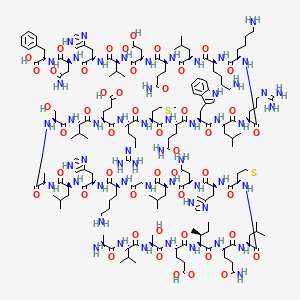

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C180H291N55O48S2/c1-23-96(18)145(235-160(264)115(50-55-140(246)247)212-172(276)131(83-236)231-176(280)142(93(12)13)232-146(250)97(19)184)177(281)216-113(48-53-135(187)240)157(261)219-121(68-91(8)9)164(268)214-117(57-64-285-22)159(263)224-125(73-102-80-195-86-202-102)167(271)225-127(75-136(188)241)169(273)217-118(65-88(2)3)148(252)200-82-138(243)205-106(41-29-32-58-181)149(253)223-124(72-101-79-194-85-201-101)166(270)220-119(66-89(4)5)161(265)204-98(20)147(251)230-132(84-237)173(277)234-143(94(14)15)174(278)215-114(49-54-139(244)245)154(258)208-109(44-35-61-197-179(190)191)152(256)213-116(56-63-284-21)158(262)210-111(46-51-133(185)238)155(259)222-123(71-100-78-199-105-40-28-27-39-104(100)105)165(269)221-122(69-92(10)11)162(266)209-110(45-36-62-198-180(192)193)151(255)206-107(42-30-33-59-182)150(254)207-108(43-31-34-60-183)153(257)218-120(67-90(6)7)163(267)211-112(47-52-134(186)239)156(260)227-129(77-141(248)249)171(275)233-144(95(16)17)175(279)228-126(74-103-81-196-87-203-103)168(272)226-128(76-137(189)242)170(274)229-130(178(282)283)70-99-37-25-24-26-38-99/h24-28,37-40,78-81,85-98,106-132,142-145,199,236-237H,23,29-36,41-77,82-84,181-184H2,1-22H3,(H2,185,238)(H2,186,239)(H2,187,240)(H2,188,241)(H2,189,242)(H,194,201)(H,195,202)(H,196,203)(H,200,252)(H,204,265)(H,205,243)(H,206,255)(H,207,254)(H,208,258)(H,209,266)(H,210,262)(H,211,267)(H,212,276)(H,213,256)(H,214,268)(H,215,278)(H,216,281)(H,217,273)(H,218,257)(H,219,261)(H,220,270)(H,221,269)(H,222,259)(H,223,253)(H,224,263)(H,225,271)(H,226,272)(H,227,260)(H,228,279)(H,229,274)(H,230,251)(H,231,280)(H,232,250)(H,233,275)(H,234,277)(H,235,264)(H,244,245)(H,246,247)(H,248,249)(H,282,283)(H4,190,191,197)(H4,192,193,198)/t96-,97-,98-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-,145-/m0/s1 |

InChI Key |

QSJWQIQDNBBZSH-NEAXTQLLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |

Origin of Product |

United States |

Molecular and Cellular Receptor Interactions of Pth 1 34 Rat

Parathyroid Hormone 1 Receptor (PTH1R) Binding Kinetics in Rat Cells

The interaction of PTH-(1-34) (rat) with the Parathyroid Hormone 1 Receptor (PTH1R) has been extensively studied, revealing complex binding characteristics on rat osteosarcoma cells.

High-Affinity and Low-Affinity Binding Sites on Rat Osteosarcoma Cells

Studies employing radiolabeled rat PTH-(1-34) on rat osteosarcoma cells, such as the ROS 17/2.8 cell line, have indicated the presence of at least two distinct classes of binding sites on the cell membrane nih.govoup.comoup.com. These sites are characterized by differing affinities and capacities for the ligand. High-affinity binding sites were reported with a dissociation constant (KD) of approximately 40 picomolar (pM), representing about 20% of the total binding sites nih.govoup.comoup.com. A second class of binding sites exhibited lower affinity, with a KD of approximately 2 nanomolar (nM), accounting for the remaining 80% of binding sites nih.govoup.comoup.com. Similar observations were made using cell membranes, where KD values of 30 pM and 6 nM were reported for the high- and low-affinity sites, respectively nih.govoup.com. The physiological relevance of the higher affinity site is suggested by its KD value, which more closely approximates circulating concentrations of parathyroid hormone nih.govoup.comoup.com.

Table 1: Binding Site Characterization of Rat PTH-(1-34) on Rat Osteosarcoma Cells

| Cell Line | Receptor Type | Binding Site Affinity | Dissociation Constant (KD) | Binding Capacity |

| ROS 17/2.8 | PTH1R | High | 40 pM | Low |

| ROS 17/2.8 | PTH1R | Low | 2 nM | High |

| ROS 17/2.8 (Membranes) | PTH1R | High | 30 pM | - |

| ROS 17/2.8 (Membranes) | PTH1R | Low | 6 nM | - |

Influence of Amino Acid Substitutions within Rat PTH-(1-34) on Receptor Avidity

Research involving site-directed mutagenesis of the rat PTH receptor has identified specific residues critical for the high-affinity binding of PTH-(1-34). Studies focusing on the third extracellular loop of the rat PTH1R revealed that mutations at tryptophan-437 (Trp-437) and glutamine-440 (Gln-440) led to a significant reduction in PTH-(1-34) binding affinity, approximately 9- to 16-fold nih.govoup.com. These specific mutations did not substantially affect the binding affinity of the PTH-(3-34) fragment, suggesting that these receptor regions are particularly important for interactions involving the hormone's amino terminus nih.govoup.com. Further analysis indicated that residues within the amino-terminal extracellular domain of the PTH1R are major determinants of binding specificity for carboxyl-terminal fragments of PTH-(1-34), such as PTH-(7-34) nih.govphysiology.orgphysiology.org. For instance, the rat PTH1R exhibits a lower binding affinity for PTH-(7-34) compared to the human PTH1R, a difference attributed to its amino-terminal extracellular domain nih.govphysiology.orgphysiology.org.

Table 2: Impact of Rat PTH Receptor Mutations on PTH-(1-34) Binding Affinity

| Receptor Region | Residue | Mutation Type | Effect on PTH-(1-34) Binding Affinity | Reference |

| Third Extracellular Loop | Trp-437 | Substitution | 9-16 fold reduction | nih.govoup.com |

| Third Extracellular Loop | Gln-440 | Substitution | 9-16 fold reduction | nih.govoup.com |

| Amino-terminal Extracellular Domain | Various | Segment Swap | Altered binding affinity | nih.govphysiology.orgphysiology.org |

Comparative Binding Affinity of Rat PTH-(1-34) to Opossum and Rat PTH1R

Comparative studies have highlighted species-specific differences in PTH1R binding. While rat PTH-(1-34) binds to the rat PTH1R with high affinity, its interaction with the opossum PTH1R has also been investigated. The amino-terminal extracellular domain of the PTH1R has been identified as a key determinant for binding specificity, particularly for carboxyl-terminal truncated PTH analogs nih.govphysiology.orgphysiology.org. For example, the rat PTH1R shows a lower binding affinity for PTH-(7-34) compared to the opossum PTH1R, a difference attributed to variations in their amino-terminal extracellular domains nih.govphysiology.orgphysiology.org. Studies involving chimeric receptors constructed from rat and opossum PTH1R sequences confirm the importance of this domain in dictating binding specificity for certain PTH fragments nih.govphysiology.orgphysiology.org.

Parathyroid Hormone 2 Receptor (PTH2R) Interactions in Rat Systems

The interaction of PTH-(1-34) (rat) with the Parathyroid Hormone 2 Receptor (PTH2R) in rat systems reveals distinct pharmacological properties compared to its interaction with the PTH1R.

Potency and Intrinsic Activity of Rat PTH-(1-34) at the Rat PTH2R

Rat PTH-(1-34) exhibits low potency at the rat PTH2 receptor when stimulating adenylyl cyclase activity oup.comnih.govcapes.gov.br. Studies have reported EC50 values for rat PTH-(1-34) in the range of 19–140 nM for this effect oup.comnih.govcapes.gov.br. Compared to its action on the human PTH2R, PTH-based peptides, including rat PTH-(1-34), are considered partial agonists at the rat PTH2R oup.comcapes.gov.br. This suggests that while PTH-(1-34) can activate the rat PTH2R, its efficacy is limited, and other endogenous ligands may play a more significant role in PTH2R signaling in rats oup.comcapes.gov.br.

Table 3: Potency of Rat PTH-(1-34) at the Rat PTH2R

| Ligand | Receptor | Cell System | Response Measured | EC50 (nM) | Intrinsic Activity | Reference |

| PTH-(1-34) (rat) | Rat PTH2R | COS-7 cells | Adenylyl Cyclase | 19–140 | Partial Agonist | oup.comnih.govcapes.gov.br |

Comparison of Rat and Human PTH2R Activation by PTH-(1-34) Peptides

A notable difference exists in the activation potency of PTH peptides, including rat PTH-(1-34), between rat and human PTH2 receptors oup.comnih.govcapes.gov.br. When expressed in COS-7 cells, both rat and human PTH2 receptors were studied for their pharmacological profiles oup.comnih.govcapes.gov.br. Strikingly, PTH-based peptides demonstrate considerably lower potency at the rat PTH2 receptor compared to the human PTH2 receptor oup.comnih.govcapes.gov.br. For instance, while human PTH2R is potently activated by human PTH-(1-34) (EC50 ≤ 1 nM), rat PTH-(1-34) exhibits significantly lower potency at the rat PTH2R oup.comnih.govcapes.gov.br. Conversely, parathyroid hormone-related peptide (PTHrP)-(1-34) shows higher potency for the rat receptor than the human receptor, indicating species-specific ligand-receptor interactions oup.com.

Table 4: Comparative Potency of PTH-(1-34) on Rat vs. Human PTH2R

| Ligand | Receptor Species | Receptor Type | Response Measured | EC50 (nM) (Rat PTH2R) | EC50 (nM) (Human PTH2R) | Reference |

| PTH-(1-34) (rat) | Rat | PTH2R | Adenylyl Cyclase | 19–140 | Not specified | oup.comnih.govcapes.gov.br |

| PTH-(1-34) (human) | Human | PTH2R | Adenylyl Cyclase | Not specified | ≤ 1 | oup.comnih.govcapes.gov.br |

Intracellular Signal Transduction Pathways Mediated by Pth 1 34 Rat

Canonical Gsα-cAMP-PKA Signaling Cascade

The most well-characterized signaling pathway activated by PTH-(1-34) is the Gsα-cAMP-PKA cascade. This pathway is pivotal in mediating many of the hormone's effects in bone cells.

Activation of Adenylyl Cyclase and Cyclic AMP Production in Rat Osteoblastic Cells

Upon binding of PTH-(1-34) to the PTH1R, a conformational change in the receptor activates the associated heterotrimeric G protein, specifically the Gsα subunit. This activation leads to the dissociation of Gsα from the βγ subunits and its subsequent interaction with and stimulation of adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger.

In rat osteoblastic cells, PTH-(1-34) elicits a rapid and concentration-dependent increase in intracellular cAMP accumulation. physiology.org Studies using rat osteoblast-like cells (ROS 17/2.8) have demonstrated that exposure to rat PTH-(1-34) leads to a significant rise in cAMP levels. nih.gov This response can be further amplified by the presence of phosphodiesterase inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), which prevent the degradation of cAMP. nih.gov The stimulation of cAMP production is a hallmark of PTH-(1-34) action in these cells and is a critical upstream event for the activation of protein kinase A. oup.comspandidos-publications.comnih.gov

| Concentration of PTH-(1-34) (rat) | Fold Increase in cAMP Accumulation (vs. Control) | Cell Type | Reference |

|---|---|---|---|

| 10-8 M | Maximal stimulation observed | Rat Osteoblastic Cells | physiology.org |

PKA-Dependent Phosphorylation Events and Downstream Effects

The elevation of intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase, also known as protein kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a variety of intracellular proteins on serine and threonine residues, thereby altering their activity and initiating downstream cellular responses.

In rat osteogenic sarcoma cells (UMR 106-01), treatment with 10⁻⁷ M bovine PTH-(1-34) resulted in a maximal activation of PKA, reaching 2.7-fold of the control value at 5 minutes, and this activation remained elevated for at least 15 minutes. oup.comnih.gov This PKA activation is a critical step, as it mediates many of the subsequent effects of PTH-(1-34). For instance, PKA-dependent phosphorylation can regulate the activity of transcription factors, such as the cAMP-response element binding protein (CREB), which in turn modulates the expression of PTH target genes like osteocalcin (B1147995). nih.gov The activation of the osteocalcin promoter by PTH is a rapid event and is mediated by the cAMP-PKA pathway. nih.gov Furthermore, PKA activation has been shown to be essential for the PTH-(1-34)-mediated inhibition of c-Jun N-terminal kinase (JNK) activity in rat osteoblastic cells. oup.com

| Time after Exposure to 10-7 M PTH-(1-34) | Fold Increase in PKA Activity (vs. Control) | Reference |

|---|---|---|

| 5 minutes | 2.7 | oup.comnih.gov |

| 15 minutes | Remained elevated | oup.comnih.gov |

Gqα-PLC-IP3/DAG-PKC Signaling Pathway

In addition to the canonical Gsα-cAMP-PKA pathway, PTH-(1-34) can also activate the Gqα-PLC-IP3/DAG-PKC signaling cascade, particularly in rat osteosarcoma cells. This pathway plays a distinct but often complementary role in mediating the hormone's effects.

Activation of Phospholipase C in Rat Osteosarcoma Cells

Binding of PTH-(1-34) to the PTH1R can also lead to the activation of the Gqα subunit. Activated Gqα stimulates the membrane-associated enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

In rat osteogenic sarcoma cells (UMR 106-01), bovine PTH-(1-34) has been shown to induce the production of IP3, with a potency of 1.6-fold over the control value. oup.comnih.gov This indicates a direct activation of PLC by the hormone in these cells. The generation of IP3 is a key event in this pathway, as it diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is another important signaling event mediated by PTH-(1-34). nih.gov

Role of Protein Kinase C in PTH-(1-34) Signaling

The other second messenger produced by PLC, diacylglycerol (DAG), remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby regulating various cellular processes.

The activation of PKC by PTH-(1-34) in rat osteosarcoma cells is characterized by its translocation from the cytosol to the cell membrane. In UMR 106-01 cells, exposure to bovine PTH-(1-34) caused a transient translocation of PKC activity from the cytosol to the membrane, with a peak increase of 1.9-fold of control at 1 minute, which returned to basal levels after 5 minutes. oup.comnih.gov Similarly, in ROS 17/2.8 cells, PTH caused a rapid and transient decrease in cytosolic PKC activity to 57% of the control value, while membrane PKC activity increased to 156% of the control value within 1 minute. nih.gov This translocation and activation of PKC are crucial for mediating certain PTH-(1-34) effects, and studies with various PTH fragments have shown that the structural requirements for activating the PLC/PKC system are distinct from those for the cAMP/PKA system. oup.comnih.gov

| Cell Line | Time after Exposure | Change in Cytosolic PKC Activity (% of Control) | Change in Membrane PKC Activity (% of Control) | Reference |

|---|---|---|---|---|

| ROS 17/2.8 | 1 minute | 57% | 156% | nih.gov |

| UMR 106-01 | 1 minute | - | 190% (1.9-fold increase) | oup.comnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

PTH-(1-34) has also been shown to activate the mitogen-activated protein kinase (MAPK) cascade in rat osteoblastic cells. The MAPK pathway is a crucial signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. The activation of MAPKs, particularly the extracellular signal-regulated kinases (ERK1/2), by PTH-(1-34) appears to be a complex process that can be influenced by both the PKA and PKC pathways.

In UMR 106-01 osteoblastic cells, low concentrations of PTH-(1-34) can lead to a PKC-dependent increase in ERK activation. oup.com However, at higher concentrations, the PKA pathway seems to play a more dominant role, and in some contexts, can even inhibit MAPK activation. oup.com Studies have shown that PTH-(1-34) can induce a rapid 5- to 10-fold increase in ERK1/2 phosphorylation in murine osteoblasts. oup.com The activation of ERK1/2 by PTH-(1-34) can be prolonged if receptor phosphorylation is disrupted, suggesting a complex regulatory mechanism. physiology.org The interplay between the PKA, PKC, and MAPK pathways highlights the intricate nature of PTH-(1-34) signaling and its ability to elicit diverse cellular responses in rat osteoblasts.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis, particularly in bone. PTH-(1-34) has been shown to be a significant modulator of this pathway. researchgate.net

In a rat model of osteoarthritis, treatment with PTH-(1-34) resulted in an upregulation of the Wnt/β-catenin signaling pathway in cartilage. spandidos-publications.comnih.gov This was evidenced by increased mRNA expression and protein levels of both PTH1R and β-catenin. spandidos-publications.comspandidos-publications.com Similarly, in ovariectomized rats, a model for postmenopausal osteoporosis, PTH-(1-34) administration was found to increase the expression of Wnt3a and β-catenin in both articular cartilage and subchondral bone of the lumbar facet joints. nih.govresearchgate.net In mouse osteoblastic MC3T3-E1 cells, PTH-(1-34) treatment led to a time- and concentration-dependent increase in β-catenin protein levels. oup.com This effect is part of the mechanism by which intermittent PTH administration stimulates bone formation. nih.gov

Sclerostin and Dickkopf-1 (DKK1) are well-known secreted inhibitors of the canonical Wnt/β-catenin signaling pathway. nih.gov PTH-(1-34) exerts part of its anabolic effect on bone by suppressing the expression of these inhibitors. In a rat model of osteoarthritis, PTH-(1-34) treatment led to a decrease in the protein levels of both sclerostin and DKK1 in cartilage. spandidos-publications.comspandidos-publications.comresearchgate.net Studies in osteoblastic cells have also shown that PTH reduces Dkk1 mRNA levels. nih.gov By inhibiting these antagonists, PTH-(1-34) effectively disinhibits the Wnt pathway, allowing for the stabilization and accumulation of β-catenin, which can then promote the transcription of genes involved in bone formation. nih.gov However, one study in a rat model of diet-induced bone changes noted that PTH-(1-34) administration did not appear to affect sclerostin expression in the cortical bone of the vertebra. mdpi.com

Table 2: Modulation of Wnt/β-catenin Pathway Components by PTH-(1-34) in Rat Cartilage

| Molecule | Effect of PTH-(1-34) Treatment | Cell/Tissue Type | Model |

|---|---|---|---|

| β-catenin | Increased Expression | Cartilage | Rat Osteoarthritis Model |

| PTH1R | Increased Expression | Cartilage | Rat Osteoarthritis Model |

| Sclerostin | Decreased Expression | Cartilage | Rat Osteoarthritis Model |

| DKK1 | Decreased Expression | Cartilage | Rat Osteoarthritis Model |

Findings from immunohistochemistry and RT-qPCR analysis in a rat model of osteoarthritis. spandidos-publications.comspandidos-publications.com

Cross-talk and Interplay Between Signaling Pathways

The signaling mechanisms activated by PTH-(1-34) are not isolated but involve intricate cross-talk. PTH binding to its receptor can activate dual signal transduction systems via Gαs and Gαq proteins. nih.gov The Gαs-mediated cAMP/Protein Kinase A (PKA) pathway and the Gαq-mediated Calcium/Protein Kinase C (PKC) pathway are both engaged. nih.govdoi.org

A novel mechanism of cross-talk has been identified involving the Regulator of G protein Signaling 2 (RGS2). The expression of RGS2 is induced by PTH-(1-34) exclusively through the Gαs-cAMP/PKA signaling pathway in rat osteoblast-like cells. nih.gov Once expressed, RGS2 has the potential to bind to both Gαs and Gαq subunits. This suggests that RGS2 can act as a bridge or a cross-talk regulator between the cAMP/PKA and Ca2+/PKC pathways initiated by PTH. nih.gov

Furthermore, the upregulation of β-catenin by PTH in mouse osteoblastic cells involves both the PKA and PKC pathways. oup.com The use of specific inhibitors for PKA (H-89) and PKC (staurosporine, calphostin C) demonstrated that both pathways are necessary for the PTH-stimulated increase in β-catenin levels. oup.com This indicates a convergence of these two primary PTH-activated signaling arms on the Wnt/β-catenin pathway, highlighting the complexity of the intracellular signaling network modulated by PTH-(1-34) (rat). oup.com

Molecular Mechanisms of Action in Rat Cellular Systems

Osteoblast Biology and Differentiation

The synthetic fragment of parathyroid hormone, PTH-(1-34) (rat), exerts profound effects on osteoblast biology, influencing their differentiation from mesenchymal stem cells (MSCs), their proliferative capacity and viability, the regulation of apoptosis, and the synthesis of bone matrix.

PTH-(1-34) has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into the osteogenic lineage. nih.govnih.gov In vitro studies on MSCs derived from the bone marrow and adipose tissue of rats have demonstrated that intermittent treatment with PTH-(1-34) enhances their osteogenic potential. nih.govnih.govscilit.com This effect is particularly significant in cells from ovariectomized (OVX) rats, a model for postmenopausal osteoporosis. nih.govnih.gov The addition of PTH-(1-34) to cultured MSCs from both juvenile and OVX rats led to a significant increase in parameters associated with osteogenic differentiation. nih.govnih.gov

The molecular mechanism underlying this stimulation of osteogenesis involves the activation of the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway. spandidos-publications.com This pathway is initiated when PTH-(1-34) binds to its receptor, PTH receptor 1 (PTHR1), on the surface of MSCs. mdpi.com This binding activates adenylate cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. spandidos-publications.com Activated PKA then phosphorylates and activates the transcription factor cAMP-response element binding protein (CREB). spandidos-publications.com This cascade ultimately leads to the increased expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and osterix, which are crucial for driving the differentiation of MSCs into mature osteoblasts. spandidos-publications.com Furthermore, PTH-(1-34) has been observed to suppress the activity of peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of adipogenic differentiation, thereby favoring the osteogenic fate of MSCs. mdpi.com

Table 1: Effect of PTH-(1-34) on Osteogenic Differentiation of Rat Mesenchymal Stem Cells

| Cell Source | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Bone Marrow & Adipose Tissue | Juvenile and Ovariectomized (OVX) Wistar Rats | Increased parameters of osteogenic differentiation and migration to SDF-1. The most significant effect was observed in cells from OVX animals. | nih.govnih.gov |

| Bone Marrow | Not specified | Intermittent PTH (1–34) treatment induced mineralization in a cAMP/PKA-dependent manner. | spandidos-publications.com |

| Prx1Cre-labeled MSCs | Mouse model (relevant to rat systems) | Daily injections of PTH (1–34) inhibited adipogenic differentiation and directed the fate of BMSCs toward osteogenesis. | mdpi.com |

The influence of PTH-(1-34) on osteoblast proliferation and viability is a nuanced aspect of its anabolic action. While some in vitro studies have suggested that PTH-(1-34) can stimulate the replication of osteoprogenitor cells, in vivo evidence in rats suggests that a significant increase in osteoblast proliferation may not be the primary mechanism for its bone-forming effects. jci.orgphysiology.org Instead, the anabolic effects of intermittent PTH-(1-34) administration appear to be more closely linked to an increase in the number of active osteoblasts through the reactivation of quiescent bone-lining cells and the extension of the lifespan of mature osteoblasts. physiology.orgnih.gov

In studies with primary rat osteoblast cultures, early transient exposure to PTH-(1-34) was found to enhance the commitment of progenitor cells to an osteogenic fate, leading to a greater proportion of cells achieving full differentiation. physiology.org This suggests that PTH-(1-34) may influence the pool of committed osteoprogenitors rather than directly stimulating the proliferation of mature osteoblasts. The viability of osteoblasts is significantly enhanced by PTH-(1-34), primarily through its potent anti-apoptotic effects. frontiersin.org

Table 2: Research Findings on PTH-(1-34) and Osteoblast Proliferation/Viability in Rat Models

| Study Focus | Key Findings | Reference |

|---|---|---|

| In vivo anabolic effect | The anabolic response in rats was not accompanied by an increase in the replication of osteoblast progenitors. | jci.org |

| Primary osteoblast cultures | Early transient PTH treatment enhanced the commitment of progenitor cells to an osteogenic fate. | physiology.org |

| In vivo lineage tracing | Increased osteoblast number on the periosteal surface was observed with intermittent PTH treatment, in the context of reduced bone lining cell fraction and reactivated lining cells, without an overall increase in osteoblast proliferation. | nih.gov |

| Periprosthetic osteolysis model | PTH enhanced cell activity and prolonged the lifespan of osteoblasts. | frontiersin.org |

A critical mechanism through which PTH-(1-34) exerts its anabolic effect on bone is by inhibiting the apoptosis of osteoblasts. jci.org This anti-apoptotic action effectively increases the lifespan of these bone-forming cells, allowing for a longer duration of matrix synthesis and contributing to a net increase in bone mass. jci.orgfrontiersin.org In vivo studies in both mice and rats have demonstrated that intermittent administration of PTH-(1-34) leads to a reduction in the number of apoptotic osteoblasts. jci.orgismni.org This effect is sufficient to account for the observed increase in bone mass. jci.org

The anti-apoptotic signaling of PTH-(1-34) in rat osteoblastic cells is primarily mediated through the cAMP/PKA pathway. oup.comnih.gov Treatment of rat osteoblastic cells with PTH-(1-34) leads to the inhibition of c-Jun N-terminal kinase (JNK) activity, a kinase involved in apoptotic pathways. oup.com This inhibition is dependent on PKA activation. oup.com Furthermore, PTH-(1-34) has been shown to suppress osteoblast apoptosis induced by various stimuli, including serum withdrawal, nutrient deprivation, and treatment with pro-apoptotic agents like dexamethasone (B1670325) and etoposide. nih.govresearchgate.net This protective effect is associated with an augmentation of DNA repair mechanisms. nih.gov

Table 3: Summary of Studies on PTH-(1-34) and Osteoblast Apoptosis in Rat Systems

| Cell Type/Model | Pro-Apoptotic Stimulus | Effect of PTH-(1-34) | Signaling Pathway Implicated | Reference |

|---|---|---|---|---|

| Rat Osteoblastic Cells | Not specified (basal JNK activity) | Inhibition of JNK activity | PKA-dependent | oup.com |

| UMR Osteoblast-like Cells | Serum withdrawal and nutrient deprivation | Potent inhibition of apoptosis | cAMP/PKA | nih.gov |

| MC3T3-E1 and UMR-106 Cells | Dexamethasone, Etoposide | Anti-apoptotic action | PTH-Smad3 axis | researchgate.net |

| Young Male Rats (in vivo) | N/A | Transient increase in apoptosis of distal femoral osteoblasts and osteocytes at 7 days, which dissipated by 28 days. | Not specified | ismni.org |

PTH-(1-34) directly stimulates the synthesis and deposition of mineralized bone matrix by differentiated osteoblasts. nih.gov In vivo studies in thyroparathyroidectomized rats have shown that both intact bovine PTH-(1-84) and human PTH-(1-34) cause a dose-dependent increase in the bone apposition rate. nih.gov This effect is independent of the hormone's resorptive actions. nih.gov Intermittent administration of PTH-(1-34) leads to an increase in the bone formation surface without a concomitant increase in the resorption surface, resulting in a net gain of trabecular bone volume. nih.gov

The enhanced bone matrix synthesis is a consequence of the increased number and prolonged lifespan of active osteoblasts, as well as potentially a direct stimulation of their synthetic activity. nih.govclinexprheumatol.org In a rat model of regenerating bone within a titanium chamber, intermittent PTH-(1-34) treatment resulted in a dense network of bone trabeculae, significantly increasing the cancellous bone density over time compared to controls. actaorthop.org This demonstrates a potent effect of PTH-(1-34) on new bone formation and matrix deposition. actaorthop.org

Osteocyte Function and Signaling

Osteocytes, the most abundant cells in bone, are key regulators of bone remodeling and are important targets of PTH-(1-34) action. PTH signaling in osteocytes plays a crucial role in both the anabolic and catabolic responses of the skeleton to the hormone. jst.go.jp Activation of the PTH/PTH-related peptide type 1 receptor (PTH1R) in osteocytes is involved in regulating bone resorption through the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). jst.go.jp

PTH-(1-34) also influences osteocyte survival. While intermittent PTH-(1-34) administration has been shown to reduce vertebral apoptotic osteocytes in mice, studies in young rats have indicated a transient increase in femoral metaphyseal osteocyte apoptosis within the first two weeks of treatment. ismni.org In vitro, using the MLO-Y4 osteocytic cell line, PTH-(1-34) prevents apoptosis induced by dexamethasone. ismni.org Furthermore, PTH-(1-34) can sensitize osteocytes to mechanical stimuli. physiology.orgphysiology.org In rats, a single injection of PTH-(1-34) prior to mechanical loading of vertebrae augmented the osteogenic response, an effect that was absent in thyroparathyroidectomized rats unless PTH was administered. physiology.orgphysiology.org This synergistic effect was associated with increased c-fos expression in osteocytes, suggesting that PTH supports mechanically induced bone formation by enhancing the responsiveness of osteocytes. physiology.orgphysiology.org

Chondrocyte Regulation

PTH-(1-34) has demonstrated significant regulatory effects on chondrocytes, particularly in the context of articular cartilage and osteoarthritis (OA). Studies in rat models of OA have shown that PTH-(1-34) can inhibit the progression of the disease. nih.govphysiology.orgh1.co In a papain-induced OA model in rats, treatment with PTH-(1-34) reversed the pathological changes, including the decrease in glycosaminoglycan (GAG) and type II collagen, and the increase in type X collagen and chondrocyte apoptosis. nih.gov

The mechanism for this protective effect appears to be the inhibition of terminal differentiation of articular chondrocytes. nih.gov In vitro studies with human articular chondrocytes have shown that PTH-(1-34) can reverse the changes associated with terminal differentiation, such as the upregulation of type X collagen and alkaline phosphatase, and the downregulation of aggrecan and type II collagen. nih.gov In a rat model of OA induced by anterior cruciate ligament transection, intra-articular PTH-(1-34) treatment ameliorated chondrocyte apoptosis by regulating the expression of autophagy-related proteins. physiology.orgh1.conih.gov Specifically, it reduced the levels of mechanistic target of rapamycin (B549165) (mTOR) and p62, while enhancing the expression of microtubule-associated protein-1 light chain 3 (LC3) and beclin-1, suggesting that increasing autophagy is a key mechanism in its chondroprotective effects. physiology.orgh1.conih.gov

Modulation of Chondrocyte Proliferation and Matrix Synthesis

In rat models of osteoarthritis, Parathyroid Hormone (1-34) [PTH-(1-34)] has demonstrated significant effects on chondrocyte activity, promoting cartilage preservation and regeneration. physiology.orgnih.gov In vitro studies have concluded that PTH-(1-34) is important for chondrocytes by increasing their proliferation and the synthesis of the extracellular matrix. nih.govresearchgate.net

Research on rats with osteoarthritis induced by anterior cruciate ligament transection (ACLT) showed that treatment with PTH-(1-34) preserved crucial components of the cartilage matrix. physiology.orgh1.co Specifically, treated groups maintained levels of glycosaminoglycan and collagen type II, which are essential for the structural and functional integrity of articular cartilage. physiology.orgh1.co This suggests that PTH-(1-34) counteracts the degenerative processes seen in osteoarthritis by stimulating the anabolic activities of chondrocytes. physiology.orgnih.gov The therapeutic potential of PTH-(1-34) is linked to its ability to stimulate chondrocyte proliferation and enhance cartilage regeneration. researchgate.net

Table 1: Effects of PTH-(1-34) on Chondrocyte Proliferation and Matrix Components in Rat Models

| Parameter | Observation in PTH-(1-34) Treated Rats | Source |

|---|---|---|

| Chondrocyte Proliferation | Increased | nih.govresearchgate.net |

| Matrix Synthesis | Increased | nih.govresearchgate.net |

| Glycosaminoglycan (GAG) | Preserved levels in OA models | physiology.org |

| Collagen Type II | Preserved levels in OA models | physiology.org |

Inhibition of Chondrocyte Apoptosis and Hypertrophy

PTH-(1-34) exerts a protective role on chondrocytes by inhibiting both apoptosis (programmed cell death) and hypertrophic differentiation, which are hallmarks of osteoarthritis progression. nih.govresearchgate.net In rat models of ACLT-induced osteoarthritis, chondrocyte apoptosis was significantly increased in the untreated group, a trend that was effectively reversed by PTH-(1-34) treatment. physiology.org

The compound also inhibits the terminal differentiation of chondrocytes. physiology.org This is evidenced by the reduction of hypertrophic markers such as collagen type X and Indian hedgehog in treated rats. physiology.orgh1.co By preventing chondrocytes from progressing to a hypertrophic state, PTH-(1-34) helps maintain a healthy chondrocyte population capable of sustaining the cartilage matrix. nih.govspandidos-publications.com Studies using chick embryo chondrocytes, which serve as a comparative model, also show that PTH/PTHrP can repress type X collagen synthesis and block apoptosis. nih.gov This anti-apoptotic and anti-hypertrophic activity is a key mechanism by which PTH-(1-34) slows the progression of cartilage degeneration. physiology.orgresearchgate.net

Regulation of Autophagy in Chondrocytes

Autophagy, a cellular process for degrading and recycling cellular components, is a protective mechanism in normal cartilage, and its dysregulation is linked to chondrocyte death and osteoarthritis. physiology.orgnih.gov PTH-(1-34) has been shown to ameliorate osteoarthritis in rats by modulating this process. physiology.orgnih.gov

In rats with experimentally induced osteoarthritis, PTH-(1-34) treatment was found to increase chondrocyte autophagy. physiology.org The mechanism involves the regulation of key autophagy-related proteins. Specifically, PTH-(1-34) reduces the levels of mechanistic target of rapamycin (mTOR) and p62, which are inhibitors of autophagy. physiology.orgnih.gov Concurrently, it enhances the expression of microtubule-associated protein-1 light chain 3 (LC3) and beclin-1, which are essential for the formation of autophagosomes. physiology.orgnih.gov By upregulating autophagy, PTH-(1-34) helps clear damaged organelles and macromolecules, thereby reducing cellular stress and ameliorating chondrocyte apoptosis. physiology.orgnih.gov

Table 2: Modulation of Autophagy-Related Proteins by PTH-(1-34) in Rat Chondrocytes

| Protein | Effect of PTH-(1-34) | Function in Autophagy | Source |

|---|---|---|---|

| mTOR | Reduced Expression | Inhibition | physiology.orgnih.gov |

| p62 | Reduced Expression | Inhibition | physiology.orgnih.gov |

| LC3 | Enhanced Expression | Promotion | physiology.orgnih.gov |

| Beclin-1 | Enhanced Expression | Promotion | physiology.orgnih.gov |

Gene Expression Profiles in Rat Bone Cells

Regulation of RANKL and OPG mRNA Expression

PTH-(1-34) plays a critical role in bone remodeling by differentially regulating the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and Osteoprotegerin (OPG) in osteoblastic cells. nih.govoup.com The balance between these two molecules is a key determinant of osteoclast formation and activity.

Studies in rats have shown that continuous infusion of PTH elevates the mRNA expression of RANKL while suppressing that of OPG. jst.go.jp For instance, a continuous infusion led to a 5.3-fold increase in RANKL mRNA at 4 hours and a 0.4-fold suppression of OPG mRNA at 2 hours, resulting in a significant 12.6-fold elevation in the RANKL/OPG ratio. jst.go.jp This shift promotes osteoclastogenesis. nih.gov In contrast, intermittent administration, which is associated with anabolic effects, also transiently elevates RANKL expression (3.8-fold at 0.5 hours). jst.go.jp PTH inhibits OPG gene expression at various stages of osteoblast differentiation. nih.gov This dual regulation provides a molecular basis for the hormone's effects on bone resorption. oup.com

Activation of Immediate Early Response Genes (e.g., c-fos, c-jun, c-myc)

The anabolic effects of PTH-(1-34) in bone are initiated by the rapid and transient activation of immediate early response genes, including the proto-oncogenes c-fos, c-jun, and c-myc. researchgate.net These genes act as nuclear messengers that translate hormonal signals into changes in cellular function.

In young male Sprague-Dawley rats, a single injection of hPTH-(1-34) induced a strong expression of c-fos and c-jun mRNA in osteoblasts and osteocytes within one hour. nih.gov Continuous infusion of PTH in rats also resulted in a dramatic elevation of c-fos mRNA, showing a 40-fold increase at 1 hour. jst.go.jp Similarly, studies in rat osteoblastic cell lines (UMR 106-01) demonstrated that PTH treatment causes a dramatic, dose-dependent increase in c-fos and c-jun mRNA abundance, with a maximal response occurring around 30 minutes post-treatment. scispace.com While c-myc is also expressed in osteoblasts, the regulation by PTH is less pronounced compared to c-fos and c-jun. researchgate.netnih.gov This rapid gene activation is a primary event that precedes downstream changes in osteoblast differentiation and function. researchgate.netscispace.com

Table 3: PTH-(1-34) Induced Expression of Immediate Early Genes in Rat Bone Cells

| Gene | Peak Expression Time | Fold Increase | Cell Type/Model | Source |

|---|---|---|---|---|

| c-fos | 0.5 - 1 hour | ~13.5-fold (s.c.), 40-fold (infusion) | Rat Femur | jst.go.jp |

| c-fos | 1 hour | Strongly expressed | Rat Osteoblasts/Osteocytes | nih.gov |

| c-jun | 1 hour | Strongly expressed | Rat Osteoblasts/Osteocytes | nih.gov |

| c-myc | 1 hour | Marginal increase | Rat Osteoblasts/Osteocytes | nih.gov |

Influence on Genes Associated with Skeletal Development (e.g., Wnt4, EphrinB2, SOST)

Parathyroid hormone (PTH)-(1-34) exerts significant influence over the expression of genes crucial for skeletal development in rat models. Continuous infusion of PTH-(1-34) has been shown to elevate the mRNA expression of bone formation-related genes such as Wnt4 and EphrinB2. jst.go.jp In one study, a continuous infusion of 1 µg/kg/h stimulated the expression of Wnt4 by 23-fold at 2 hours and EphrinB2 by 25-fold at 1 hour. jst.go.jp Conversely, the expression of SOST, a negative regulator of bone formation, was suppressed by PTH-(1-34) infusion. jst.go.jp

Intermittent administration of PTH-(1-34), a regimen known to stimulate bone formation, also modulates these genes, though with different kinetics. nih.gov A single subcutaneous injection transiently increased the expression of Wnt4 and EphrinB2, with levels returning to baseline within 2-4 hours. jst.go.jp Specifically, Wnt4 expression was elevated 4.8-fold at 1 hour, and EphrinB2 expression increased 18.6-fold at 1 hour post-injection. jst.go.jp

Studies in osteopenic, estrogen-deprived rats demonstrated that long-term intermittent PTH-(1-34) administration led to decreased SOST mRNA levels, which correlated with increases in bone mineral density. researchgate.net A single systemic administration of PTH-(1-34) in rats also resulted in a noticeable decrease in SOST expression in femoral cortical bone. researchgate.net This suppression of SOST by PTH is considered a key component of its anabolic effect on bone. nih.gov

Table 1: Effect of PTH-(1-34) on Skeletal Gene Expression in Rats

| Gene | Administration Method | Fold Change in mRNA Expression | Time Point | Reference |

|---|---|---|---|---|

| Wnt4 | Continuous Infusion | +23 fold | 2 hours | jst.go.jp |

| Wnt4 | Subcutaneous Injection | +4.8 fold | 1 hour | jst.go.jp |

| EphrinB2 | Continuous Infusion | +25 fold | 1 hour | jst.go.jp |

| EphrinB2 | Subcutaneous Injection | +18.6 fold | 1 hour | jst.go.jp |

| SOST | Continuous Infusion | -0.3 fold (Suppression) | 4 hours | jst.go.jp |

| SOST | Systemic Intermittent Administration (8 weeks) | Decreased | Post-treatment | researchgate.net |

Effects on PTH/PTHrP Receptor Gene Expression Downregulation

PTH-(1-34) has been shown to downregulate the gene expression of its own receptor, the PTH/PTHrP receptor, in rat osteoblast-like cells. This is a form of homologous desensitization. In UMR-106 rat osteosarcoma cells, treatment with rat PTH-(1-34) resulted in a significant inhibition of PTH/PTHrP receptor mRNA expression, with maximal decreases observed at 2 and 6 hours and sustained for up to 24 hours. nih.gov This downregulation is transcriptional, as PTH-(1-34) was found to decrease the activation of PTH/PTHrP receptor gene promoter constructs. nih.gov

Similarly, in primary fetal rat osteoblasts, incubation with bovine PTH-(1-34) for 24 hours caused a dose-dependent decrease in the PTH/PTHrP receptor mRNA level. nih.gov A significant decrease in the receptor mRNA could be observed after 3 hours of incubation. nih.gov This effect appears to be mediated through the cAMP-dependent protein kinase A (PKA) pathway, as agents that increase intracellular cAMP, such as forskolin, also decreased PTH/PTHrP receptor mRNA levels. nih.govnih.gov However, the suppression of the receptor mRNA synthesis by PTH-(1-34) was not affected by the PKA inhibitor H89, suggesting the involvement of a cAMP-dependent, PKA-independent pathway. nih.gov Furthermore, this downregulation does not require new protein synthesis, as it was unaltered by the protein synthesis inhibitor cycloheximide. nih.gov

Regulation of Chemokine Expression (e.g., MCP-1)

PTH-(1-34) is a potent regulator of chemokine expression in rat bone, with Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, being a primary target. Microarray studies have identified MCP-1 as the most highly induced gene in rats following intermittent injection of human PTH-(1-34). nih.govnih.gov The induction of MCP-1 mRNA is both rapid and transient. nih.gov In the femurs of rats treated with PTH-(1-34), maximal MCP-1 mRNA expression was observed 1 hour after injection. nih.gov

This increase in gene expression translates to elevated protein levels. In rats treated with hPTH-(1-34), a significant increase in serum MCP-1 levels was observed 2 hours after injection compared to basal levels. nih.govnih.gov Immunohistochemistry has confirmed increased MCP-1 expression in osteoblasts and osteocytes following PTH treatment. nih.govnih.gov In vitro studies using the rat osteosarcoma cell line UMR 106-01 showed that MCP-1 mRNA levels increased 20-fold approximately 90 minutes after hPTH-(1-34) treatment, with secreted MCP-1 protein levels peaking at 2 hours. nih.gov The expression of MCP-1 by osteoblasts and osteocytes is considered an important mediator for the anabolic effects of PTH on bone. nih.govnih.gov

Table 2: PTH-(1-34) Regulation of MCP-1 in Rats

| Parameter | In Vivo / In Vitro | Observation | Time Point | Reference |

|---|---|---|---|---|

| MCP-1 mRNA Expression (Femur) | In Vivo | Maximal induction | 1 hour post-injection | nih.gov |

| Serum MCP-1 Levels | In Vivo | Significant increase | 2 hours post-injection | nih.govnih.gov |

| MCP-1 mRNA Expression (UMR 106-01 cells) | In Vitro | ~20-fold increase | ~90 minutes post-treatment | nih.gov |

| Secreted MCP-1 Protein (UMR 106-01 cells) | In Vitro | Peak levels | 2 hours post-treatment | nih.gov |

Impact on IGF-I and IGF-binding protein synthesis

PTH-(1-34) modulates the insulin-like growth factor (IGF) system in rat bone, which is believed to contribute to its anabolic effects. Intermittent treatment with human PTH-(1-34) in male rats led to a time-dependent increase in the skeletal concentration of IGF-I in the proximal tail vertebrae. nih.gov This increase in bone matrix-associated IGF-I became apparent after four weeks of treatment. nih.gov Notably, PTH had no effect on circulating IGF-I levels, suggesting that the increase is due to a local effect on bone tissue. nih.gov

In addition to stimulating IGF-I, PTH-(1-34) also regulates the synthesis of IGF-binding proteins (IGFBPs). In cultures of osteoblast-enriched cells from fetal rat calvariae, rat PTH-(1-34) increased the mRNA levels of mac25/IGFBP-related protein-1 (IGFBP-rP1) in a time- and dose-dependent manner. oup.com This effect did not require new protein synthesis. oup.com In contrast, studies on chondrocytes from developing rat embryos showed that PTH-(1-34) treatment led to a reduction in IGFBP-3 mRNA, which was associated with an increase in free IGF-I levels. nih.gov This suggests that part of PTH's mechanism may involve decreasing the levels of inhibitory IGFBPs, thereby increasing the bioavailability of IGF-I to stimulate cartilage and bone cells. nih.gov

Physiological Effects in Rat Models

Skeletal System Remodeling and Formation

PTH-(1-34) is recognized for its potent anabolic effects on bone, influencing both its mass and structural integrity. The mode of administration plays a critical role in determining its ultimate effect on the skeleton.

Anabolic Effects on Trabecular and Cortical Bone

Intermittent administration of PTH-(1-34) has a well-documented anabolic effect on both trabecular and cortical bone in rats. oup.comualberta.caualberta.ca This treatment modality leads to substantial gains in bone mass by stimulating bone formation on various bone surfaces. oup.com Studies in ovariectomized (OVX) rats, a common model for postmenopausal osteoporosis, have shown that PTH-(1-34) can restore lost trabecular bone to levels comparable to control animals, provided that some trabecular structures remain. oup.com The anabolic action extends to cortical bone, where it increases wall thickness through the stimulation of bone formation on both the endocortical (inner) and periosteal (outer) surfaces. oup.com

Treatment with PTH-(1-34) consistently leads to significant increases in bone mineral density (BMD) and bone mineral content (BMC) in various skeletal sites in rats. nih.govnih.govoup.com In aged female rats, daily administration of bovine PTH-(1-34) for 60 days resulted in a significant increase in whole-body BMC and BMD. nih.gov Lumbar vertebral and total femoral BMD were also significantly increased after just 15 days of treatment and continued to increase over a 60-day period. nih.gov Similarly, in a study with 2-year-old male rats, PTH-(1-34) treatment led to an increase in the dry defatted bone density and ash density of the vertebrae. nih.gov Even weekly administration of human PTH-(1-34) has been shown to be effective, with a low dose leading to significant increases in tibial ash content and density. ualberta.ca

The following table summarizes the effects of PTH-(1-34) on bone mineral density and content from various studies in rat models.

| Study Parameter | Animal Model | Treatment Details | Key Findings |

| Whole Body BMD & BMC | 18-month-old female rats | Daily subcutaneous injections of bovine PTH-(1-34) for 60 days | Significant increase in whole body bone mineral content and density. nih.gov |

| Lumbar & Femoral BMD | 18-month-old female rats | Daily subcutaneous injections of bovine PTH-(1-34) for 15 and 60 days | Significant increase in lumbar vertebral and total femoral BMD at 15 days, with further increases at 60 days. nih.gov |

| Vertebral Bone Density | 2-year-old male rats | Daily injections of human PTH-(1-34) for 56 days | Increase in dry defatted bone density and ash density of the vertebral body. nih.gov |

| Tibial Ash Content & Density | 9-month-old ovariectomized rats | Weekly subcutaneous injections of human PTH-(1-34) for 4 weeks | Significant increases in both ash content (2.7%) and ash density (5.8%). ualberta.ca |

While PTH-(1-34) effectively increases trabecular thickness and volume, its effect on trabecular connectivity can be dependent on the timing of the intervention. nih.govnih.gov In rats with established osteopenia where significant trabecular connectivity has been lost, PTH-(1-34) treatment may not re-establish this connectivity, although it does increase the thickness of the remaining trabeculae. nih.gov However, other studies suggest that intermittent administration can recover decreased trabecular connectivity, with the degree of restoration being greater when treatment is initiated earlier. nih.gov

The table below details the observed changes in trabecular microarchitecture following PTH-(1-34) treatment in rat models.

| Study Parameter | Animal Model | Treatment Details | Key Findings |

| Cancellous Bone Volume & Trabecular Thickness | 2-year-old male rats | Daily injections of human PTH-(1-34) for 56 days | Approximate doubling of cancellous bone volume and trabecular thickness in vertebral bodies. nih.gov |

| Trabecular Bone Volume & Thickness | 6-month-old ovariectomized rats | Injections 5 days a week for 28 days | Significant increase in trabecular bone volume and thickness. nih.gov |

| Trabecular Connectivity | 6-month-old ovariectomized rats | Injections 5 days a week for 28 days | Did not re-establish connectivity when therapy started after 50% was lost. nih.gov |

| Trabecular Connectivity Restoration | 7-month-old ovariectomized rats | Subcutaneous injections six times a week for 4 weeks | Decreased trabecular connectivity was recovered, but delayed treatment blunted the restoration. nih.gov |

The anabolic effects of PTH-(1-34) on bone mass and architecture translate into significant improvements in bone strength and biomechanical properties. In 2-year-old male rats, treatment induced a substantial increase in the strength of the vertebral body, with a 66% increase in ultimate load, a 47% increase in ultimate stiffness, and a 98% increase in energy absorption. nih.gov Importantly, the increase in vertebral body strength was evident even after normalizing for the increased bone mass, indicating an improvement in bone quality. nih.gov

Studies on the femur of aged, ovariectomized rats have shown that PTH-(1-34) treatment significantly improves intrinsic properties such as Young's modulus and toughness. oup.com Extensive biomechanical analyses have consistently demonstrated that PTH-(1-34) treatment leads to stronger, stiffer, and tougher femoral necks, vertebrae, and long bone diaphyses in rats. oup.com

The following table provides a summary of the enhancement of bone strength and biomechanical properties observed in rat models treated with PTH-(1-34).

| Study Parameter | Animal Model | Treatment Details | Key Findings |

| Vertebral Body Strength | 2-year-old male rats | Daily injections of human PTH-(1-34) for 56 days | 66% increase in ultimate load, 47% increase in ultimate stiffness, and 98% increase in energy absorption. nih.gov |

| Femoral Intrinsic Properties | 9-month-old ovariectomized rats | Dosed for 6 months | Significant improvement in Young's modulus and toughness of the femur. oup.com |

| Overall Bone Strength | General rat models | Various intermittent treatment regimens | Femoral neck, vertebra, and diaphysis of long bones were stronger, stiffer, and tougher. oup.com |

| Fracture Healing | Rats with tibial fractures | Daily administration for 20 and 40 days | Increased ultimate load of healing fractures. nih.gov |

Differential Effects of Intermittent Versus Continuous Administration on Bone

The method of PTH-(1-34) administration is a critical determinant of its skeletal effects. Intermittent administration is known to enhance bone mass, whereas continuous infusion can lead to a decrease in bone mineral density by increasing bone resorption. jst.go.jpresearchgate.net This paradoxical effect is due to the dual actions of PTH on bone formation and resorption. jst.go.jp

Studies in rats have shown that while intermittent injections of PTH-(1-34) are anabolic and increase bone mass by increasing trabecular thickness and number, continuous infusion may not produce the same effect. nih.gov In fact, continuous infusion has been shown to be catabolic, leading to decreased trabecular connectivity. bioscientifica.com A daily one-hour infusion of PTH-(1-34) was found to significantly elevate the BMD of the femur, suggesting that a transient increase in plasma PTH levels is crucial for its anabolic function. jst.go.jp In contrast, two- and four-hour infusions did not enhance femoral BMD. jst.go.jp This highlights that the anabolic or catabolic response of bone to PTH-(1-34) is largely determined by the duration that serum concentrations remain elevated. researchgate.net

Impact on Periprosthetic Bone Architecture

In the context of orthopedic implants, PTH-(1-34) has shown promise in preventing periprosthetic osteolysis, which is bone loss around an implant. In a rat model, intermittent administration of PTH-(1-34) was found to prevent the negative effects of titanium particles on implant fixation. plos.orgnih.gov Treatment with PTH-(1-34) significantly increased the bone mineral density of the distal femur, as well as several parameters of trabecular bone architecture including bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th) around the implant. plos.org

Scanning electron microscopy revealed higher bone-implant contact, thicker lamellar bone, and a larger trabecular bone area in the PTH-treated group compared to controls. plos.orgnih.gov Furthermore, a higher mineral apposition rate was observed, indicating that intermittent PTH-(1-34) prevents periprosthetic osteolysis by promoting bone formation. plos.org Systemic administration of PTH-(1-34) stimulates bone formation around titanium implants, even at low doses, improving parameters such as the proportion of mineralized tissue, bone filling within the implant threads, and bone-to-implant contact. scielo.br

Renal System Responses

The kidney is a primary target organ for the physiological actions of Parathyroid Hormone (PTH). The N-terminal fragment, PTH-(1-34), has been instrumental in elucidating the specific effects of the hormone on renal function in rat models. These effects are crucial for the regulation of mineral homeostasis.

Regulation of Renal Adenylate Cyclase Activity

In the renal cortex, PTH-(1-34) stimulates the activity of adenylate cyclase, a key enzyme in the signal transduction pathway of the hormone. The rat-specific fragment of PTH-(1-34) has demonstrated a particularly high potency in activating this enzyme in rat renal membranes. Research has quantified the mean potency of synthetic rat PTH-(1-34) to be approximately 24,900 Medical Research Council units/mg in the rat renal adenylate cyclase system. This potency is notably higher—by a factor of 8 to 10—than that of human PTH-(1-34) and 2- to 4-fold greater than that of the bovine equivalent. This enhanced activity is attributed to the specific amino acid sequence of the rat peptide.

Comparative Potency of PTH-(1-34) Analogs on Rat Renal Adenylate Cyclase Activity

| PTH-(1-34) Analog | Mean Potency (MRC units/mg) | Potency Relative to Human PTH-(1-34) | Potency Relative to Bovine PTH-(1-34) |

|---|---|---|---|

| Rat | 24,900 | ~8-10 fold higher | ~2-4 fold higher |

| Human | Data not specified | - | Data not specified |

| Bovine | Data not specified | Data not specified | - |

Modulation of Renal Phosphate (B84403) Reabsorption via NaPi-IIa Cotransporters

A critical renal function of PTH is the regulation of phosphate homeostasis, which is achieved by modulating the reabsorption of phosphate in the proximal tubules. PTH-(1-34) has been shown to inhibit renal phosphate reabsorption by downregulating the expression of the type IIa sodium-phosphate cotransporter (NaPi-IIa), known as NaPi-2 in rats, in the brush-border membrane of proximal tubule cells. physiology.org This process involves the retrieval of the cotransporters from the membrane, followed by their degradation. nih.gov Studies in rats have demonstrated a significant reduction in the abundance of NaPi-2 protein in the kidney following treatment with human PTH-(1-34). physiology.org Semiquantitative immunoblotting has revealed that in rats with PTH-induced hypercalcemia, the whole kidney expression of NaPi-2 protein was decreased to 16 ± 6% of the levels observed in control rats. physiology.org This downregulation is a key mechanism for the phosphaturic effect of PTH. The signaling pathways involved in this process are complex and involve both protein kinase A (PKA) and protein kinase C (PKC). nih.gov

Effect of PTH-(1-34) on Renal NaPi-2 Protein Expression in Rats

| Treatment Group | Whole Kidney NaPi-2 Protein Expression (% of Control) |

|---|---|

| Control | 100 ± 7% |

| PTH-(1-34) Treated | 16 ± 6% |

Influence on Vitamin D Metabolizing Enzymes (e.g., 24-hydroxylase, 1-hydroxylase)

PTH-(1-34) plays a crucial role in the renal metabolism of vitamin D, which is essential for calcium absorption in the intestine. In rat models, human PTH-(1-34) has been shown to exert a dual influence on the key enzymes involved in vitamin D activation and catabolism. nih.gov Specifically, it stimulates the activity of 25-hydroxyvitamin D3-1α-hydroxylase, the enzyme responsible for converting vitamin D to its active form, 1,25-dihydroxyvitamin D3. nih.gov Concurrently, PTH-(1-34) markedly inhibits the activity of 25-hydroxyvitamin D3-24-hydroxylase, an enzyme that catabolizes vitamin D metabolites. nih.gov The effective concentration of human PTH-(1-34) required to inhibit 24-hydroxylase is significantly lower than that needed to stimulate 1-hydroxylase activity. nih.gov This regulation is mediated, at least in part, by a mechanism involving cyclic AMP (cAMP). nih.gov Furthermore, studies have indicated that PTH can downregulate 24-hydroxylase at the post-transcriptional level by reducing the stability of its mRNA. nih.govnih.gov In a cell line model, PTH was found to reduce the half-life of 24-hydroxylase mRNA by 4.2-fold. nih.gov

Effect of PTH on Renal Vitamin D Metabolizing Enzyme mRNA

| Enzyme | Effect of PTH | Quantitative Change |

|---|---|---|

| 25-hydroxyvitamin D3-24-hydroxylase | Decreased mRNA stability | 4.2-fold reduction in mRNA half-life |

Renal PTH1R mRNA Expression

The physiological effects of PTH-(1-34) in the kidney are mediated by the parathyroid hormone 1 receptor (PTH1R). The expression of this receptor can, in turn, be modulated by PTH itself. In a study involving rats with experimental renal failure, intermittent administration of PTH-(1-34) was found to increase the expression of PTH1R mRNA in the kidney. nih.gov In parathyroidectomized and nephrectomized (PTX/NPX) rats, treatment with PTH-(1-34) resulted in significantly higher levels of renal PTH1R mRNA compared to vehicle-treated PTX/NPX animals. nih.gov This suggests a potential feedback mechanism where the hormone can upregulate its own receptor, which may have implications for maintaining renal responsiveness to PTH.

Effect of PTH-(1-34) on Renal PTH1R mRNA Expression in a Rat Model of Renal Failure

| Experimental Group | Treatment | Relative Renal PTH1R mRNA Expression |

|---|---|---|

| PTX/NPX | Vehicle | Significantly decreased compared to Sham |

| PTX/NPX | PTH-(1-34) | Significantly higher than Vehicle-treated PTX/NPX group |

Hepatic Metabolism and Clearance of PTH-(1-34) (rat)

The liver is a significant site for the metabolism and clearance of circulating PTH. Studies utilizing isolated perfused rat liver systems have provided insights into the hepatic handling of PTH-(1-34).

Influence of Calcium Concentration on Hepatic Extraction of Bioactive PTH-(1-34)

The concentration of extracellular calcium has been shown to modulate the hepatic extraction of bioactive PTH-(1-34) in rats. nih.gov In vitro perfusion studies of isolated rat livers have demonstrated that hypocalcemic conditions significantly decrease the hepatic extraction of human PTH-(1-34). nih.gov Conversely, under normocalcemic and hypercalcemic conditions, the hepatic extraction ratio remains relatively stable at lower hormone concentrations. nih.gov Kinetic analyses have further elucidated these effects, revealing a Vmax of 1.971 ± 0.18 pmol·min⁻¹·g liver⁻¹ and a Km of 1.410 ± 0.39 pmol/ml under normocalcemic conditions. nih.gov While kinetics were similar in hypercalcemic states, they appeared to be altered by hypocalcemia. nih.gov

Influence of Calcium Concentration on the Hepatic Extraction of Human PTH-(1-34) in Rats

| Calcium Condition | Calcium Concentration (mmol/l) | Hepatic Extraction Ratio |

|---|---|---|

| Hypocalcemia | 0.78 ± 0.01 | 0.219 ± 0.014 |

| Normocalcemia | ~1.2 | 0.357 ± 0.011 |

| Hypercalcemia | 1.62 ± 0.01 | 0.335 ± 0.014 |

Kinetic Parameters of Hepatic Extraction of Human PTH-(1-34) in Rats under Normocalcemic Conditions

| Kinetic Parameter | Value |

|---|---|

| Vmax | 1.971 ± 0.18 pmol·min⁻¹·g liver⁻¹ |

| Km | 1.410 ± 0.39 pmol/ml |

Cardiovascular System Impact

Induction of Cardiac Hypertrophy in Neonatal Rat Ventricular Cardiomyocytes

Research has demonstrated that rat parathyroid hormone 1-34 (PTH-(1-34)) can induce cardiac hypertrophy in neonatal rat ventricular cardiomyocytes. nih.gov Studies aiming to characterize the role of the mitogen-activated protein kinase (MAPK) kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway have shown that PTH-(1-34) signals through this pathway to induce hypertrophy in these heart muscle cells. nih.gov

In experimental settings, treatment of neonatal rat ventricular cardiomyocytes with PTH-(1-34) led to a notable increase in cell diameter, protein synthesis, and the expression of atrial natriuretic peptide (ANP) mRNA, all of which are markers of cardiac hypertrophy. nih.gov Concurrent with these hypertrophic changes, there was an observed increase in the levels of phosphorylated ERK1/2, a key component of the MEK/ERK pathway. nih.gov The hypertrophic effects induced by PTH-(1-34) were significantly attenuated when the cells were also treated with a selective inhibitor of MEK1, further suggesting the critical role of the MEK/ERK signaling pathway in this process. nih.gov

These findings indicate a direct hypertrophic effect of PTH-(1-34) on cardiomyocytes, which is mediated through the activation of protein kinase C. oup.com The functional domain of PTH-(1-34) responsible for this action appears to be located between amino acids 28-34. oup.com

| Experimental Finding | Observation with PTH-(1-34) Treatment | Reference |

| Cell Diameter | Increased | nih.gov |

| Protein Synthesis | Increased | nih.gov |

| ANP mRNA Expression | Increased | nih.gov |

| Phosphorylated ERK1/2 Levels | Increased | nih.gov |

Diminishment of Vascular Calcification in Renal Failure Models

In rat models of chronic kidney disease (CKD) and experimental renal failure, intermittent administration of PTH-(1-34) has been shown to diminish vascular calcification. nih.gov This protective effect against the calcification of blood vessels is a significant finding, particularly as vascular calcification is a major concern in renal failure. nih.govphysiology.org

Studies involving rats with 5/6 nephrectomy to induce CKD, with or without parathyroidectomy, have demonstrated that while the condition leads to vascular calcification, treatment with PTH-(1-34) can counteract this effect. nih.gov The accumulation of certain PTH fragments in renal failure may contribute to calcific vasculopathy, and the administration of PTH-(1-34) appears to protect against this. nih.govphysiology.org

The mechanism behind this effect is linked to the regulation of the PTH-1 receptor (PTH1R). In experimental renal failure, PTH-(1-34) was found to increase renal PTH1R mRNA expression, which may play a role in its protective vascular effects. nih.gov

| Condition | Effect of PTH-(1-34) | Reference |

| Vascular Calcification in Renal Failure | Diminished | nih.gov |

| Renal PTH1R mRNA Expression | Increased | nih.gov |

Responses in Specific Pathological Rat Models

Osteoporosis Models (Ovariectomized, Orchidectomized, Senile Rats)

PTH-(1-34) has demonstrated significant anabolic effects on bone in various rat models of osteoporosis, including those induced by ovariectomy (OVX), orchidectomy (ORCHX), and in aged rats. nih.govnih.govnih.gov

In ovariectomized rats, a common model for postmenopausal osteoporosis, intermittent administration of PTH-(1-34) prevents bone loss and augments both cancellous and cortical bone formation. nih.govoup.com Ovariectomy typically leads to a significant decrease in cancellous bone, which PTH-(1-34) treatment can reverse to levels exceeding those of control animals. nih.gov This is associated with an increase in osteoblasts and a decrease in trabecular osteoclasts, suggesting an uncoupling of bone formation and resorption in favor of formation. nih.gov Even in aged ovariectomized rats with established osteopenia, PTH-(1-34) has been shown to restore lost trabecular bone. nih.govoup.com

Similarly, in orchidectomized rats, which model male osteoporosis due to androgen deficiency, PTH-(1-34) has been found to increase bone mass. nih.govoup.com Orchidectomy leads to osteopenia, and treatment with PTH-(1-34) significantly increases total bone calcium and dry weight. nih.gov These findings suggest that the anabolic response of bone to PTH-(1-34) is not dependent on the presence of gonadal hormones. nih.gov

In senile or aged rat models of osteoporosis, intermittent PTH-(1-34) administration also stimulates bone formation. nih.gov In aged ovariectomized rats, PTH treatment increased bone mineral content and bone volume. nih.gov

| Osteoporosis Model | Key Effects of PTH-(1-34) | References |

| Ovariectomized (OVX) Rats | Prevents bone loss, augments cancellous and cortical bone formation, increases osteoblast numbers, decreases osteoclast numbers. | nih.govnih.govoup.com |

| Orchidectomized (ORCHX) Rats | Increases bone mass, increases total bone calcium and dry weight. | nih.govoup.comtandfonline.com |

| Senile/Aged Rats | Stimulates bone formation, increases bone mineral content and bone volume. | nih.gov |

Osteoarthritis Models (Papain-induced, ACLT+MMx)

PTH-(1-34) has shown therapeutic potential in rat models of osteoarthritis (OA), a degenerative joint disease. physiology.orgnih.gov

In the papain-induced OA model in rats, PTH-(1-34) has been found to alleviate the progression of the disease. physiology.orgphysiology.org It works by inhibiting the terminal differentiation of articular chondrocytes, which in turn suppresses the progression of OA. nih.gov Treatment with PTH-(1-34) in this model helps in suppressing OA-related changes such as the decrease in glycosaminoglycan (GAG) and Collagen Type II, and the increase in Collagen Type X. nih.gov

In the anterior cruciate ligament transection with partial medial meniscectomy (ACLT+MMx) rat model, another common method for inducing OA, PTH-(1-34) has also demonstrated beneficial effects. physiology.orgspandidos-publications.com Treatment with PTH-(1-34) in this model has been shown to improve weight-bearing and treadmill endurance. physiology.orgnih.gov Histologically, it preserves GAG and Collagen Type II, and reduces the Osteoarthritis Research Society International (OARSI) score. physiology.orgnih.gov PTH-(1-34) may also reduce chondrocyte terminal differentiation and apoptosis, potentially through increasing autophagy. physiology.org

| Osteoarthritis Model | Key Effects of PTH-(1-34) | References |

| Papain-induced | Alleviates OA progression, suppresses changes in GAG, Collagen Type II, and Collagen Type X. | physiology.orgnih.govphysiology.org |

| ACLT+MMx | Improves weight-bearing and treadmill endurance, preserves GAG and Collagen Type II, reduces OARSI score, reduces chondrocyte apoptosis. | physiology.orgspandidos-publications.comnih.gov |

Renal Failure Models

In rat models of renal failure, PTH-(1-34) has been observed to have multifaceted effects, particularly concerning bone health and mineral metabolism. nih.gov Chronic kidney disease often leads to secondary hyperparathyroidism and skeletal resistance to PTH. nih.gov

Studies in rats with surgically induced renal failure have shown that both uremia and dietary phosphorus have significant effects on skeletal resistance to PTH. nih.gov The calcemic response to PTH is diminished in animals with impaired kidney function. physiology.org

Despite this, the administration of PTH-(1-34) in these models has shown beneficial effects on bone. It protects against bone demineralization that can occur in the context of renal failure. nih.gov In rats with experimental chronic kidney disease, with or without parathyroidectomy, PTH-(1-34) treatment led to a significant increase in fractional bone volume, trabecular number, thickness, and volumetric bone density. nih.gov This suggests a potent anabolic effect on bone even in the uremic state. nih.gov

Furthermore, as mentioned previously, PTH-(1-34) also has a protective role against vascular calcification in these models. nih.gov